molecular formula C10H9F7O4 B14297004 Ethyl 2-acetyl-4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate CAS No. 115479-06-6

Ethyl 2-acetyl-4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate

Cat. No.: B14297004
CAS No.: 115479-06-6
M. Wt: 326.16 g/mol
InChI Key: MZZDFAKNMZPUCE-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate is a fluorinated organic compound with a unique structure that includes multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-acetyl-4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate typically involves the reaction of ethyl acetoacetate with a fluorinating agent under controlled conditionsThe reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The production process is designed to minimize waste and environmental impact while maximizing yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives .

Scientific Research Applications

Ethyl 2-acetyl-4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-acetyl-4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate involves its interaction with molecular targets through its fluorinated groups. The presence of multiple fluorine atoms enhances the compound’s ability to form strong interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high fluorine content, which imparts exceptional stability, lipophilicity, and resistance to metabolic degradation. These properties make it a valuable compound for various applications in research and industry .

Properties

CAS No.

115479-06-6

Molecular Formula

C10H9F7O4

Molecular Weight

326.16 g/mol

IUPAC Name

ethyl 2-acetyl-4,4,5,5,6,6,6-heptafluoro-3-oxohexanoate

InChI

InChI=1S/C10H9F7O4/c1-3-21-7(20)5(4(2)18)6(19)8(11,12)9(13,14)10(15,16)17/h5H,3H2,1-2H3

InChI Key

MZZDFAKNMZPUCE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C)C(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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